Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse pharmacological properties and applications in various fields.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have the potential to function as powerful antioxidants .
Mode of Action
Quinoline derivatives are known to have antioxidant properties, which suggests that they may interact with reactive oxygen species (ros) in the body, neutralizing them and preventing oxidative damage .
Biochemical Pathways
Given its potential antioxidant properties, it can be inferred that it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
The conformational flexibility of quinoline derivatives is known to influence their permeability across the blood-brain barrier, which could impact their bioavailability .
Result of Action
As a quinoline derivative with potential antioxidant properties, it may help in neuroprotection against conditions like parkinsonism by preventing oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.
Scientific Research Applications
Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have been studied for their potential neuroprotective properties.
Industry: It is used in the production of dyes, pesticides, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroquinoline: A simpler analog with diverse pharmacological activities.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Used as a solvent and in the synthesis of other chemicals.
Uniqueness
Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRAUCIKLJIWGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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